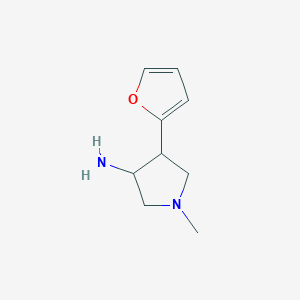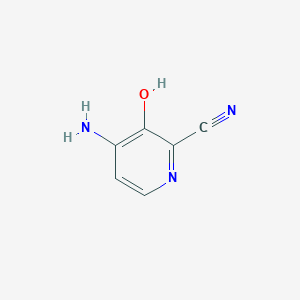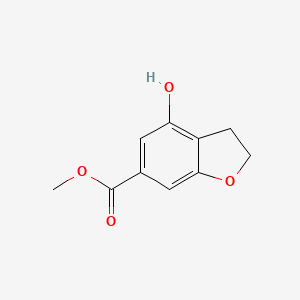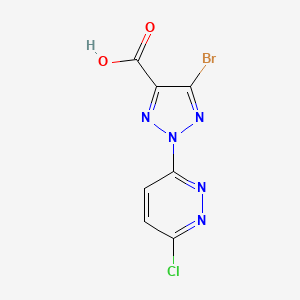
4-(Furan-2-yl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-1-methylpyrrolidin-3-amine is a heterocyclic compound that features a furan ring and a pyrrolidine ring The furan ring is known for its aromaticity and reactivity, while the pyrrolidine ring contributes to the compound’s basicity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the furan moiety. One common method involves the reaction of 2-furylamine with a suitable pyrrolidine precursor under acidic or basic conditions to form the desired compound. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact. The choice of raw materials and reaction conditions is optimized to achieve high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan and pyrrolidine derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
4-(Furan-2-yl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring’s aromaticity allows it to engage in π-π interactions, while the pyrrolidine ring’s basicity enables it to form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring, resulting in different reactivity and biological activity.
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine: Contains a thiophene ring instead of a furan ring, leading to different electronic properties and reactivity.
4-(Furan-2-yl)-1-methylpiperidin-3-amine: Features a piperidine ring instead of a pyrrolidine ring, affecting its steric and electronic properties.
Uniqueness
4-(Furan-2-yl)-1-methylpyrrolidin-3-amine is unique due to the combination of the furan and pyrrolidine rings, which confer distinct reactivity and potential biological activity
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(furan-2-yl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3 |
InChI Key |
DAFADGMRUAPRMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)
![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)



![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)

